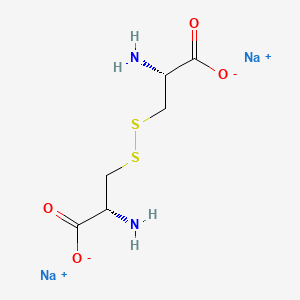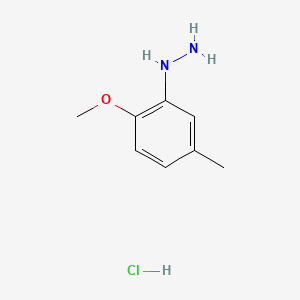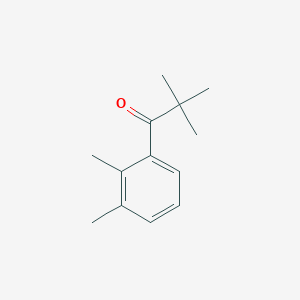
Acide 2-phénylpyrimidine-4-carboxylique
Vue d'ensemble
Description
2-Phenylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a phenyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fourth position.
Applications De Recherche Scientifique
2-Phenylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of luminescent materials and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
It has been used in the synthesis of novel lanthanide (iii) coordination polymers . These polymers have shown luminescent properties, suggesting that the compound may interact with lanthanide ions .
Mode of Action
It’s known to form coordination polymers with lanthanide ions . The carboxylate group in the compound can adopt both chelating and bridging modes, allowing it to form complex structures with lanthanide ions .
Result of Action
It has been used in the synthesis of lanthanide coordination polymers, which exhibit luminescent properties . This suggests that the compound may have potential applications in the field of materials science and photonics .
Action Environment
The action of 2-Phenylpyrimidine-4-carboxylic acid can be influenced by environmental factors such as temperature . For instance, subtly different reaction conditions can result in disparate structural characteristics of the resulting lanthanide coordination polymers .
Analyse Biochimique
Biochemical Properties
2-Phenylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to a reduction in the production of pro-inflammatory mediators . Additionally, 2-Phenylpyrimidine-4-carboxylic acid can form coordination complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of 2-Phenylpyrimidine-4-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By inhibiting key enzymes such as cyclooxygenase, 2-Phenylpyrimidine-4-carboxylic acid can reduce the production of prostaglandins, thereby modulating inflammatory responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in inflammatory pathways . Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Phenylpyrimidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclooxygenase, which leads to a decrease in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to metal ions, forming coordination complexes that can influence its activity and interactions with other biomolecules . Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpyrimidine-4-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which can alter its biochemical activity and long-term effects on cellular function . In both in vitro and in vivo studies, the temporal effects of 2-Phenylpyrimidine-4-carboxylic acid have been observed to include changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-Phenylpyrimidine-4-carboxylic acid in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and renal toxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
2-Phenylpyrimidine-4-carboxylic acid is involved in several metabolic pathways, particularly those related to inflammation and immune responses. This compound interacts with enzymes such as cyclooxygenase, influencing the production of prostaglandins and other inflammatory mediators . Additionally, it can affect metabolic fluxes and the levels of various metabolites, further modulating its biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Phenylpyrimidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its ability to form coordination complexes with metal ions, which can alter its transport properties .
Subcellular Localization
The subcellular localization of 2-Phenylpyrimidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The formation of coordination complexes with metal ions can also affect its subcellular localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpyrimidine-4-carboxylic acid typically involves the condensation of benzaldehyde with urea or thiourea in the presence of an acid catalyst, followed by cyclization and oxidation steps. One common method includes:
Condensation: Benzaldehyde reacts with urea in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Oxidation: The resulting compound is oxidized to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: 2-Phenylpyrimidine-4-carboxylic acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
- 2-Phenylpyrimidine-5-carboxylic acid
- 4-Phenylpyrimidine-2-carboxylic acid
- 2-Phenylpyrimidine-6-carboxylic acid
Comparison: 2-Phenylpyrimidine-4-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPXFHFYDRRIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617208 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-53-1 | |
| Record name | 2-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Phenylpyrimidine-4-carboxylic acid be used to create luminescent materials?
A: Yes, 2-Phenylpyrimidine-4-carboxylic acid (Hppmc) and its derivative, 2-Phenylpyrimidine-4,6-dicarboxylic acid (H2ppmdc), have been successfully incorporated into lanthanide-based metal-organic frameworks (MOFs) to create luminescent materials. [, ] These MOFs exhibit characteristic red or green emissions depending on the specific lanthanide ion used (e.g., Eu3+ or Tb3+). [, ] The luminescence properties are influenced by factors like the coordination environment of the lanthanide ions and the arrangement of the ligands within the framework. []
Q2: How does the structure of 2-Phenylpyrimidine-4-carboxylic acid influence the luminescence of the resulting lanthanide complexes?
A: The carboxylate group of Hppmc can adopt various coordination modes, including chelating, bridging, and a combination of both. [] This versatility allows for the formation of diverse framework structures with distinct arrangements of the lanthanide ions and ligands. [, ] For instance, depending on the reaction conditions, Hppmc can form chains with lanthanide ions connected through different carboxylate bridging modes (syn-syn, syn-anti). [] These structural variations impact the energy transfer processes within the MOF, ultimately influencing the luminescence behavior of the material. []
Q3: Besides luminescent materials, are there other applications of 2-Phenylpyrimidine-4-carboxylic acid and its derivatives?
A: 2-Phenylpyrimidine-4-carboxylic acid serves as a valuable building block for the synthesis of various organic compounds, including bipyrimidinyls. [] These compounds are typically prepared through reactions like the Ullmann and Busch biaryl syntheses. [] Furthermore, derivatives like 5-bromo-2-phenylpyrimidine-4-carboxylic acid can be utilized in the synthesis of other pyrimidine derivatives like 2-phenylpyrimidine-4-carboxylic acid itself. [] This highlights the versatility of this compound in accessing a range of structurally diverse pyrimidine-based molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
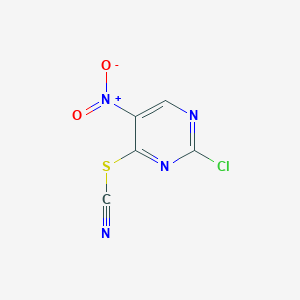

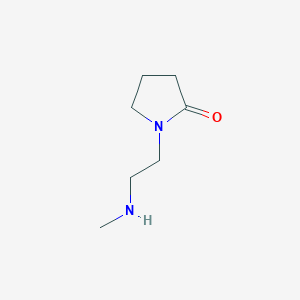
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)


